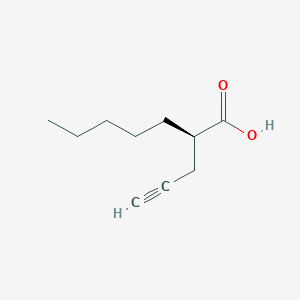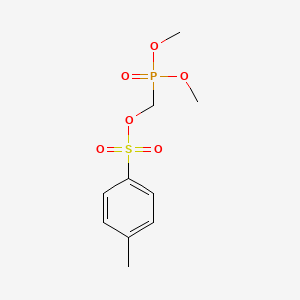
L-Leucine-15N
概要
説明
L-Leucine-15N is a branched-chain essential amino acid that plays an important role in protein synthesis and other metabolic functions . It is used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . It can also be used as a standard for MS-based applications or as a synthetic precursor .
Synthesis Analysis
The synthesis of L-Leucine-15N involves the incorporation of 15N atoms into the cores of various N-heterocycles . The catabolism of L-Leucine-15N initiates in muscle and yields NADH and FADH2 which can be utilized for ATP generation .Molecular Structure Analysis
The molecular formula of L-Leucine-15N is C6H13NO2 . It has a molecular weight of 132.17 .Chemical Reactions Analysis
L-Leucine-15N is used in NMR-based research studies designed to probe structure, dynamics, and binding of biological macromolecules . It can also be used as a standard for MS-based applications or as a synthetic precursor .科学的研究の応用
Metabolism Studies
L-Leucine-15N has been instrumental in understanding amino acid metabolism. Research indicates that L-Leucine contributes significantly to the synthesis of glutamate in astrocytes. This is evidenced by the transfer of nitrogen from L-Leucine to glutamate, which indicates that a substantial portion of glutamate nitrogen is derived from leucine (Yudkoff et al., 1994). Additionally, L-Leucine-15N has been used in studies exploring the interrelationships between leucine and glutamate metabolism in various cellular models, further underlining its significance in metabolic research (Yudkoff et al., 1996).
Stereospecific Synthesis
L-Leucine-15N is also utilized in the stereospecific enzymatic synthesis of amino acids. A study demonstrated an efficient method for synthesizing L-[15N]-valine, L-[15N]-leucine, and other amino acids from their corresponding α-keto acids, showcasing L-Leucine-15N's role in producing high-yield, stereospecific amino acids for various applications (Chiriac et al., 2008).
Protein Synthesis Monitoring
In the field of protein biosynthesis, L-Leucine-15N is used as a tracer. Studies have used L-Leucine-15N to understand protein turnover in different biological systems, including muscle tissues and other human tissues. This application is crucial for studying metabolic disorders and the effects of various diseases on protein metabolism (Meynial-Denis et al., 1997).
Nutritional and Metabolic Research
L-Leucine-15N's role extends to nutritional and metabolic studies, where its utilization in animal models helps understand nutrient absorption and metabolism. For instance, its use in studies involving Wistar rats provided insights into the labeling quota of faeces and urine, highlighting the importance of L-Leucine in nutritional research (Herrmann et al., 1986).
NMR and Mass Spectrometry
L-Leucine-15N is significant in nuclear magnetic resonance (NMR) and mass spectrometry studies, aiding in the understanding of molecular structures and interactions. Research using 15N-labeled L-leucine provided valuable insights into the conformation of solid polypeptides, thereby advancing the field of structural biology (Shoji et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(15N)azanyl-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436382 | |
| Record name | DL-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucine-15N | |
CAS RN |
81387-51-1 | |
| Record name | DL-Leucine-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20436382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-2-iodothieno[2,3-B]pyridine-5-carbonitrile](/img/structure/B1609804.png)











